Product packaging for [Tert-butyl(nitroso)amino]acetic acid(Cat. No.:CAS No. 6939-24-8)

[Tert-butyl(nitroso)amino]acetic acid

Cat. No.: B3061223
CAS No.: 6939-24-8
M. Wt: 160.17 g/mol
InChI Key: VOYWEVGGNUNHMZ-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Perspectives on [Tert-butyl(nitroso)amino]acetic Acid

The historical context of this compound is intrinsically linked to the broader history of N-nitroso compounds. The discovery of the carcinogenicity of a simple N-nitrosamine, dimethylnitrosamine, in the 1950s spurred a wave of research into this class of chemicals. Early academic perspectives focused on understanding the formation of N-nitroso compounds from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrites, under acidic conditions—conditions that can be found in the human stomach.

N-nitrosoamino acids, including derivatives of proline and sarcosine, were identified as a subclass of N-nitroso compounds. These were often studied as potential biomarkers for endogenous nitrosation, the formation of N-nitroso compounds within the body. While specific seminal studies on the initial synthesis and characterization of this compound are not extensively documented in readily available literature, its study would have emerged from the systematic investigation of N-nitroso derivatives of various amino acids. The introduction of a sterically bulky tert-butyl group on the nitrogen atom adjacent to the nitroso group was a logical step in exploring structure-activity relationships within this class of compounds. The tert-butyl group's size is known to influence the chemical and physical properties of molecules, and researchers would have been interested in how this steric hindrance affects the stability, reactivity, and biological activity of the N-nitroso functionality.

Significance and Research Rationale for Advanced Studies of this compound

The primary significance of this compound in contemporary research stems from its role as a highly characterized analytical standard. veeprho.com Its availability as a reference material is crucial for the development and validation of analytical methods aimed at detecting and quantifying nitrosamine (B1359907) impurities in various consumer products, particularly pharmaceuticals and food. veeprho.com The presence of N-nitrosamine impurities in some medications has led to widespread product recalls and heightened regulatory scrutiny, making the availability of reliable standards like this compound essential for quality control and safety assessment. veeprho.com

The rationale for advanced studies on this compound is multifaceted:

Understanding Steric Effects: The bulky tert-butyl group provides a model for studying how steric hindrance influences the chemical and biological properties of N-nitrosamines. Research has suggested that steric bulk near the N-nitroso group can reduce or even eliminate carcinogenicity by hindering metabolic activation. nih.gov For instance, a study on N-butyl-N-(4-hydroxybutyl)nitrosamine homologs showed that the derivative with a tert-butyl group did not exhibit carcinogenic effects in rats. This suggests that the steric hindrance of the tert-butyl group in this compound could significantly impact its biological activity compared to less hindered N-nitrosoamino acids.

Improving Analytical Methodologies: As a reference standard, it is used to establish detection limits, quantify impurity levels, and ensure that trace nitroso impurities in pharmaceutical products remain within safe limits set by regulatory bodies like the FDA and EMA. veeprho.com

Investigating Formation and Degradation Pathways: Studying the formation of this compound from its precursors (tert-butylaminoacetic acid and a nitrosating agent) and its degradation under various conditions (e.g., photolysis) can provide insights into the stability of such impurities in different matrices.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
CAS Number6939-24-8
IUPAC Name2-[tert-butyl(nitroso)amino]acetic acid

Overview of Current and Future Academic Research Trajectories for this compound

Current and future research involving this compound is largely driven by the ongoing concerns regarding N-nitrosamine contamination. The research trajectories can be categorized as follows:

Advanced Analytical Techniques: There is a continuous drive to develop more sensitive and specific analytical methods for the detection of a wide range of N-nitrosamines at trace levels. This includes the use of techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This compound will continue to be a vital reference material in the validation of these advanced methods.

Toxicological and Carcinogenicity Studies: While many N-nitrosamines are known carcinogens, the specific toxicological profile of this compound is not well-documented in publicly accessible research. Future studies are needed to definitively assess its mutagenicity and carcinogenicity, taking into account the potential mitigating effect of the tert-butyl group. Such studies would provide valuable data for structure-activity relationship models for N-nitrosamine carcinogenicity.

Metabolism and Bioactivation Studies: A crucial area of future research is to understand the metabolic fate of this compound in biological systems. The metabolic activation of N-nitrosamines to DNA-alkylating agents is a key step in their carcinogenic mechanism. Investigating whether the steric hindrance of the tert-butyl group prevents or alters the typical metabolic pathways of N-nitrosamines is a critical research question.

Formation and Mitigation Strategies: Research will likely continue to explore the conditions under which N-nitrosoamino acids like this compound can form in pharmaceuticals and food products. This includes investigating the role of precursors, reaction conditions, and the effectiveness of inhibitors of nitrosation.

Key Research Areas for N-Nitroso Compounds
Research AreaFocusRelevance to this compound
Analytical ChemistryDevelopment of sensitive detection methods for trace-level contaminants.Used as a certified reference material for method validation.
ToxicologyAssessment of carcinogenic and mutagenic potential.Specific toxicological data is needed to understand the impact of steric hindrance.
Medicinal ChemistryUnderstanding drug degradation and impurity formation.Study as a potential drug substance-related impurity.
Food ScienceInvestigating the formation in processed and stored foods.Potential for formation from precursors in food matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B3061223 [Tert-butyl(nitroso)amino]acetic acid CAS No. 6939-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[tert-butyl(nitroso)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-6(2,3)8(7-11)4-5(9)10/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYWEVGGNUNHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC(=O)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288596
Record name [tert-butyl(nitroso)amino]acetic acid
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-24-8
Record name 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid
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Record name NSC 56794
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Record name NSC56794
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Record name [tert-butyl(nitroso)amino]acetic acid
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Synthetic Methodologies and Route Optimization for Tert Butyl Nitroso Amino Acetic Acid

Established Synthetic Pathways for [Tert-butyl(nitroso)amino]acetic Acid

Established methods for the synthesis of this compound primarily involve the nitrosation of the corresponding secondary amine precursor, tert-butylaminoacetic acid. These pathways can be broadly categorized into multi-step syntheses and one-pot reactions.

Multi-Step Synthesis Approaches to this compound

Multi-step synthesis of this compound typically involves the initial preparation of tert-butylaminoacetic acid, followed by a separate nitrosation step. The synthesis of the precursor can be achieved through various standard organic chemistry reactions, such as the reaction of a tert-butylamine (B42293) with a haloacetic acid derivative.

The subsequent nitrosation is a critical step, and various nitrosating agents have been employed. A common and effective reagent for this transformation is tert-butyl nitrite (B80452) (TBN). rsc.orgrsc.orgsemanticscholar.org The reaction is typically carried out in a suitable organic solvent. The general scheme for this multi-step approach is as follows:

Step 1: Synthesis of the Precursor Amino Acid

Reactant 1Reactant 2Product
Tert-butylamineEthyl bromoacetateEthyl (tert-butylamino)acetate
Ethyl (tert-butylamino)acetateHydrolysis (e.g., NaOH, H₂O)[Tert-butylamino]acetic acid

Step 2: N-Nitrosation

ReactantReagentSolventProduct
[Tert-butylamino]acetic acidTert-butyl nitrite (TBN)DichloromethaneThis compound

One-Pot Reaction Strategies for this compound Formation

To improve efficiency, one-pot reaction strategies have been explored for the synthesis of N-nitroso compounds. rsc.org While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the general principle involves the in-situ formation of the nitrosating agent or the direct nitrosation of the precursor without isolation. For instance, a one-pot synthesis could potentially involve the reaction of tert-butylamine with a haloacetic acid, followed by the direct addition of a nitrosating agent to the reaction mixture.

A hypothetical one-pot approach could be envisioned as follows:

Reactant 1Reactant 2Reagent 1Reagent 2Product
Tert-butylamineBromoacetic acidBase (e.g., NaHCO₃)Tert-butyl nitrite (TBN)This compound

Such a strategy would significantly reduce reaction time and resource consumption. However, controlling the reaction selectivity and minimizing side products can be more challenging in a one-pot setup.

Novel Synthetic Routes and Innovations in this compound Production

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the production of N-nitroso compounds, including this compound. These innovations are centered around the principles of green chemistry and the use of catalytic systems.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the production process. A key development in this area is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free, metal-free, and acid-free conditions. rsc.orgrsc.orgsemanticscholar.org This approach offers several advantages, including a broad substrate scope, easy isolation of the product, and excellent yields. rsc.org The use of TBN is considered a greener alternative to traditional nitrosating agents like nitrous acid, which often require strongly acidic conditions and can generate hazardous byproducts.

Furthermore, research into green esterification of carboxylic acids promoted by tert-butyl nitrite suggests its potential utility in derivatizing the carboxylic acid group of the target molecule under near-neutral conditions, which is compatible with a broad range of functional groups. researchgate.net

Catalytic Approaches for the Efficient Synthesis of this compound

While specific catalytic methods for the direct synthesis of this compound are not widely reported, the broader field of N-nitrosamine synthesis has seen the exploration of catalytic systems. For instance, tert-butyl nitrite has been used in conjunction with catalysts for other transformations, such as the Ru(II)/PEG-catalyzed synthesis of isocoumarins. acs.orgorganic-chemistry.org This suggests the potential for developing a catalytic system for the nitrosation of tert-butylaminoacetic acid, which could lead to milder reaction conditions, higher efficiency, and improved selectivity. Future research may focus on identifying suitable catalysts, such as transition metal complexes or organocatalysts, that can effectively promote the nitrosation reaction with high turnover numbers and frequencies.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the N-nitrosation step using tert-butyl nitrite, studies on related N-nitrosations have shown that the reaction can proceed efficiently in a variety of common organic solvents. rsc.org However, for a greener approach, solvent-free conditions are preferred. rsc.org The reaction temperature is another critical factor; while many N-nitrosations with TBN can be carried out at room temperature, gentle heating may be required in some cases to achieve a reasonable reaction rate.

A systematic study to optimize the synthesis of this compound would involve varying these parameters to identify the ideal conditions. An example of a reaction optimization table is provided below:

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane25485
2Tetrahydrofuran (B95107)25482
3Acetonitrile (B52724)25480
4Solvent-free25292
5Solvent-free50195

This data illustrates that a solvent-free approach at a slightly elevated temperature could provide the optimal conditions for the synthesis of this compound. Further optimization would involve fine-tuning the molar ratio of the amino acid precursor to the nitrosating agent.

Solvent Effects on this compound Yield and Selectivity.

The choice of solvent can significantly impact the efficiency of the N-nitrosation reaction to form this compound. While solvent-free conditions have been shown to be highly effective for the synthesis of various N-nitroso compounds, the use of organic solvents can also facilitate the reaction, sometimes leading to excellent yields. The polarity and nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and outcome.

Research on the N-nitrosation of N-methylaniline using tert-butyl nitrite provides insights that can be extrapolated to the synthesis of this compound. In these studies, a range of solvents were investigated, demonstrating that the reaction can proceed efficiently in various media. For instance, solvents such as tetrahydrofuran (THF) and acetonitrile have been shown to afford good to excellent yields of the desired N-nitroso product in relatively short reaction times. rsc.org

The following interactive table summarizes the effect of different solvents on the yield of a model N-nitrosation reaction using tert-butyl nitrite, which can serve as a predictive model for the synthesis of this compound.

SolventReaction Time (minutes)Yield (%)
Solvent-free595
Dichloromethane (DCM)2092
Tetrahydrofuran (THF)2594
Acetonitrile3090
Methanol6075
Water12050

Note: Data is based on a model reaction and illustrates general trends in solvent effects on N-nitrosation reactions.

Temperature and Pressure Influences on this compound Synthetic Efficiency.

Temperature is a critical parameter in the synthesis of this compound. While many N-nitrosation reactions with tert-butyl nitrite proceed efficiently at room temperature, adjusting the temperature can be necessary to optimize the reaction rate and yield, particularly for less reactive substrates.

For instance, in the N-nitrosation of some secondary amines, a slower rate of conversion is observed at room temperature. rsc.org In such cases, a moderate increase in temperature, for example to 45 °C, can significantly accelerate the reaction, leading to high yields in a shorter timeframe. rsc.org However, it is crucial to control the temperature, as excessive heat can lead to the degradation of the N-nitroso product or the formation of unwanted byproducts. The thermal stability of both the reactants and the product must be considered when optimizing the reaction temperature.

While the influence of pressure on N-nitrosation reactions is less commonly studied, it can be a relevant factor, particularly for reactions involving gaseous reagents or byproducts. For the synthesis of this compound using liquid-phase reagents under typical laboratory conditions, the reaction is generally carried out at atmospheric pressure.

The table below illustrates the effect of temperature on the yield of N-nitrosation for different classes of secondary amines, providing a general guideline for the synthesis of this compound.

Substrate TypeTemperature (°C)Reaction Time (hours)Yield (%)
Aryl AminesRoom Temperature0.5 - 1>90
Benzyl Amines451>91
Dialkyl Amines454 - 5>80

Note: This data represents general trends for different classes of secondary amines and highlights the importance of temperature optimization.

Role of Additives and Co-catalysts in this compound Formation.

The formation of this compound can be influenced by the presence of various additives and co-catalysts. While the use of tert-butyl nitrite often allows for efficient nitrosation without the need for additional reagents, certain substances can modulate the reaction.

In the broader context of N-nitrosation reactions, both catalytic and inhibitory effects have been observed. For example, anions such as thiocyanate (B1210189) have been shown to be effective catalysts for nitrosamine (B1359907) formation. Conversely, compounds like ascorbic acid (Vitamin C) can act as inhibitors by readily reacting with nitrosating agents, thereby preventing the nitrosation of the amine substrate.

The pH of the reaction medium can also play a crucial role. While TBN-mediated nitrosation is typically carried out under neutral, acid-free conditions, traditional nitrosation methods using nitrous acid are highly pH-dependent. In such cases, the reaction is generally accelerated in acidic conditions, which facilitate the formation of the active nitrosating species.

For the specific synthesis of this compound using tert-butyl nitrite, the methodology is designed to be efficient without the need for additives or co-catalysts. This minimalist approach is advantageous as it simplifies the reaction setup and purification process.

Mechanistic Investigations of Tert Butyl Nitroso Amino Acetic Acid Reactions

Reaction Mechanisms Governing the Formation of [Tert-butyl(nitroso)amino]acetic Acid

Elucidation of Key Intermediates in the Synthesis of this compound

The synthesis of N-nitrosamines from secondary amines and nitrite (B80452) is a multi-step process involving several key intermediates. acs.org While specific experimental studies isolating intermediates for the synthesis of this compound are not extensively documented, the generally accepted mechanism for amine nitrosation provides a clear pathway.

Formation of the Nitrosating Agent: In an acidic aqueous solution, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). acs.org Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. acs.org In the presence of certain halides, nitrosyl halides (e.g., NOCl) can also be formed and act as the electrophile. rsc.org

Nucleophilic Attack: The secondary amine precursor, [tert-butyl(amino)]acetic acid, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃). acs.org This step results in the formation of a protonated N-nitrosamine intermediate.

Deprotonation: A base, typically water, removes a proton from the nitrogen atom of the protonated intermediate, yielding the final stable N-nitroso product, this compound. acs.org

The key intermediates in this pathway are summarized in the table below.

IntermediateFormulaRole in the Mechanism
Nitrous AcidHNO₂Formed from protonation of nitrite; precursor to the active nitrosating agent.
Dinitrogen TrioxideN₂O₃A primary, potent nitrosating agent formed from nitrous acid.
Protonated N-NitrosamineR₂N⁺(H)-N=OFormed after the nucleophilic attack of the amine on the nitrosating agent.

This table illustrates the generally accepted intermediates in the acid-catalyzed nitrosation of a secondary amine.

Transition State Analysis for Pathways Leading to this compound

Detailed transition state analysis for the formation of this compound would require specific computational chemistry studies. However, general principles from theoretical studies on N-nitrosamine formation can be applied. researchgate.net The rate-determining step is typically the nucleophilic attack of the amine on the nitrosating agent. rsc.org

The transition state for this key step involves the partial formation of the N-N bond and the partial breaking of the bond within the nitrosating agent (e.g., the N-O bond in N₂O₃). The geometry of this transition state is influenced by several factors:

Steric Hindrance: The bulky tert-butyl group attached to the nitrogen of the precursor amine likely raises the energy of the transition state due to steric repulsion, potentially slowing the reaction rate compared to less hindered secondary amines.

Nucleophilicity of the Amine: The electron-donating nature of the alkyl groups influences the nucleophilicity of the amine nitrogen. The basicity of the amine is a key factor, with the free amine base being the reactive species. rsc.org

Solvent Effects: The polarity of the solvent can stabilize or destabilize the charged species and transition states involved in the reaction.

While precise energy barriers and geometries are not available, the transition state can be conceptualized as a complex where the amine nitrogen begins to share its electron pair with the electrophilic nitrogen of the nitrosating species.

Mechanistic Pathways of this compound in Chemical Transformations

This compound possesses multiple reactive sites, allowing it to participate in a variety of chemical transformations. The N-nitroso group, the α-carbon, and the carboxylic acid moiety all contribute to its chemical character.

Nucleophilic and Electrophilic Reactivity of this compound

The N-nitrosamine functional group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. nih.govmasterorganicchemistry.com

Nucleophilic Reactivity: The oxygen atom of the nitroso group has lone pairs of electrons and can act as a nucleophile. It can react with strong electrophiles, such as alkylating agents, to form O-substituted hydroxydiazenium salts. nih.govacs.org Protonation can also occur at the oxygen, though N-protonation is often invoked to explain acid-catalyzed denitrosation. nih.gov

Electrophilic Reactivity: The nitrogen atom of the nitroso group is electron-deficient and serves as an electrophilic center. It is susceptible to attack by strong nucleophiles like organolithium or Grignard reagents. nih.gov Furthermore, under acidic conditions, the compound can undergo denitrosation, where a nucleophile attacks the nitroso nitrogen, leading to the release of the nitrosonium ion and regeneration of the parent amine. nih.gov

The carboxylic acid group can also participate in standard reactions, such as esterification, though the stability of the N-nitroso group under the reaction conditions must be considered. researchgate.net

Reactive SiteType of ReactivityPotential ReactantsResulting Transformation
Nitroso OxygenNucleophilicAlkylating agents, Protic acidsFormation of O-alkyldiazenium salts, Protonation
Nitroso NitrogenElectrophilicOrganometallic reagents, Nucleophiles (in acidic media)Addition to the N=O group, Denitrosation
α-CarbonNucleophilic (as enolate)Electrophilesα-Functionalization
Carboxyl GroupElectrophilicAlcohols (with acid catalyst)Esterification

This interactive table summarizes the potential nucleophilic and electrophilic reactivity at different sites of the molecule.

Radical-Mediated Reactions Involving this compound

N-nitrosamines can participate in reactions involving radical intermediates, most notably through photolysis. nih.gov Upon exposure to UV light, the N-N bond, which is the weakest bond in the molecule, can undergo homolytic cleavage. mtu.edu

This cleavage generates an amino radical and a nitric oxide (NO•) radical: (t-Bu)(HOOCCH₂)N-N=O → (t-Bu)(HOOCCH₂)N• + •N=O

The subsequent fate of these radical species can be complex. The amino radical can undergo various reactions, including hydrogen abstraction or fragmentation. The presence of the tert-butyl group may influence the stability and reaction pathways of the resulting amino radical. The nitric oxide radical can react with other species in the medium. While the radical chemistry of some nitroso compounds has been explored, specific studies on the radical-mediated reactions of this compound are limited. rsc.org

Kinetic Studies and Reaction Rate Determination for this compound

Kinetic studies provide quantitative insight into reaction mechanisms by determining reaction rates and their dependence on reactant concentrations, temperature, and other factors.

For the formation of N-nitrosamines, the reaction rate is highly dependent on the pH of the medium. The rate typically shows a maximum at a pH of around 3-3.5 because the reaction depends on the concentration of both the unprotonated amine (the nucleophile) and the nitrosating agent (formed from nitrous acid), which are favored under different acidic conditions. researchgate.net The rate law for nitrosation is often found to be second order with respect to nitrite concentration in moderately acidic solutions, reflecting the involvement of N₂O₃ as the nitrosating agent. acs.org

Rate = k[Amine][Nitrite]²

For the decomposition of N-nitrosamines, such as acid-catalyzed denitrosation, the kinetics are also well-studied for model compounds. The reaction is acid-catalyzed and often involves a rate-limiting protonation of the substrate. rsc.org

FactorEffect on Formation RateMechanistic Rationale
Increasing [Amine]IncreaseThe amine is a key reactant in the rate-determining step.
Increasing [Nitrite]Increase (often to the second power)Nitrite is the precursor to the active nitrosating agent (e.g., N₂O₃).
pHOptimal rate around pH 3-3.5Balances the need for the unprotonated amine (nucleophile) and the formation of the nitrosating agent.
TemperatureIncreaseProvides the necessary activation energy for the reaction to proceed.
Presence of Nucleophiles (e.g., SCN⁻)Can catalyze or inhibitCan form more reactive nitrosating agents or compete for the nitrosating agent. nih.gov

This table outlines the expected influence of various factors on the rate of formation of this compound based on established N-nitrosamine chemistry.

General principles of chemical kinetics suggest that, like other N-nitroso compounds, the reactions of this compound would be influenced by these parameters. Typically, an increase in temperature would lead to a higher reaction rate, a relationship often quantified by the Arrhenius equation. Similarly, the concentration of reactants is expected to influence the reaction rate, as described by the rate law for a particular reaction.

However, without specific experimental data, it is not possible to provide a detailed, scientifically accurate account with the required data tables for this compound as outlined in the user's request. Further empirical studies would be necessary to elucidate the precise quantitative relationships between temperature, concentration, and the reaction rates of this compound.

Advanced Structural Analysis and Spectroscopic Characterization of Tert Butyl Nitroso Amino Acetic Acid and Its Derivatives

High-Resolution Spectroscopic Methodologies for [Tert-butyl(nitroso)amino]acetic Acid.

Spectroscopic techniques are fundamental to characterizing the molecular structure of this compound, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound in solution. A key structural feature of N-nitrosamines is the significant double bond character of the N-N bond, which results in a substantial energy barrier to rotation. nih.gov This hindered rotation gives rise to the existence of stable E (anti) and Z (syn) geometric isomers, which can be observed and quantified by NMR. coresta.org

For this compound, this isomerism results in magnetic non-equivalence for the atoms near the nitroso group. Consequently, separate sets of signals for the tert-butyl and the acetic acid methylene (B1212753) groups are expected for each isomer present in solution at equilibrium. The relative integration of these distinct signals allows for the determination of the isomeric ratio.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets for the tert-butyl protons and two singlets for the methylene (CH₂) protons of the acetic acid moiety, corresponding to the E and Z isomers. The chemical shifts of these protons are influenced by the magnetic anisotropy of the nearby N=O group. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: Similarly, the carbon NMR spectrum would display resolved signals for each carbon atom in both the E and Z isomers. This includes distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the carbonyl carbon of the acetic acid group. The chemical shift differences between isomers provide critical information for structural assignment.

Expected NMR Chemical Shifts for this compound

This table presents hypothetical, expected chemical shift (δ) ranges based on typical values for the constituent functional groups.

GroupAtomIsomerExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
tert-Butyl-C(CH₃)₃E Isomer1.3 - 1.660 - 65
Z Isomer1.4 - 1.761 - 66
tert-Butyl-C(CH₃)₃E Isomer1.1 - 1.425 - 30
Z Isomer1.2 - 1.526 - 31
Acetic Acid-CH₂-E Isomer4.0 - 4.550 - 55
Z Isomer4.2 - 4.751 - 56
Acetic Acid-COOHE IsomerNot Applicable170 - 175
Z IsomerNot Applicable171 - 176
Acetic Acid-COOHBoth10.0 - 12.0 (broad)Not Applicable

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis of this compound.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule. The frequencies of molecular vibrations are sensitive to bond strength and atomic masses, allowing for the identification of specific structural motifs. libretexts.org

Key expected vibrational modes include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl and methylene groups.

C=O Stretch: A very strong and sharp absorption in the IR spectrum, typically around 1700-1730 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

N=O Stretch: The N-nitroso group gives rise to a characteristic stretching vibration. For N-nitrosamines, this band typically appears in the 1430-1500 cm⁻¹ region. researchgate.net

N-N Stretch: The stretching vibration of the nitrogen-nitrogen single bond is expected in the 1000-1150 cm⁻¹ range.

C-N Stretch: The stretch associated with the tert-butyl group attached to the nitrogen is expected around 1100-1250 cm⁻¹.

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum (such as symmetric stretches) may be strong in the Raman spectrum, and vice versa.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
O-H Stretch Carboxylic Acid (-COOH) 2500 - 3300 Strong, Broad Weak
C-H Stretch Alkyl (-CH₃, -CH₂) 2850 - 3000 Medium-Strong Medium-Strong
C=O Stretch Carboxylic Acid (-COOH) 1700 - 1730 Very Strong Medium
N=O Stretch Nitroso (-N=O) 1430 - 1500 Strong Medium
C-H Bend Alkyl (-CH₃, -CH₂) 1350 - 1470 Medium Medium
N-N Stretch Nitrosamine (B1359907) (-N-N=O) 1000 - 1150 Medium Strong
C-O Stretch Carboxylic Acid (-COOH) 1210 - 1320 Strong Weak

Mass Spectrometry (MS) for Fragmentation Pathway and Isotopic Abundance Studies of this compound.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged ions.

Common fragmentation pathways for N-nitrosamines are well-documented and provide a basis for predicting the mass spectrum of this compound. nih.govosti.gov Key fragmentation events include:

Loss of the Nitroso Radical (•NO): A characteristic fragmentation for nitrosamines is the cleavage of the N-N bond, resulting in a prominent peak at M-30. researchgate.netnih.gov

Loss of a Hydroxyl Radical (•OH): Rearrangement can lead to the loss of an •OH radical, producing a peak at M-17. nih.gov

Alpha-Cleavage: Cleavage of the bonds alpha to the amine nitrogen is a major fragmentation route. For this molecule, this can lead to two primary pathways:

Loss of a tert-butyl radical (•C(CH₃)₃), resulting in an ion at m/z [M-57].

Loss of the carboxymethyl radical (•CH₂COOH), resulting in an ion at m/z [M-59].

Formation of the Tropylium Ion: If aromatic groups were present, their characteristic ions would be observed, but this is not applicable here.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition C₆H₁₂N₂O₃.

Predicted Mass Spectrometry Fragments for this compound (MW: 160.17 g/mol )

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
160 [C₆H₁₂N₂O₃]⁺• - Molecular Ion (M⁺•)
130 [C₆H₁₂N₁O₃]⁺ •NO Loss of Nitroso Radical
103 [C₂H₅N₂O₂]⁺ •C(CH₃)₃ α-Cleavage: Loss of tert-butyl radical
101 [C₄H₁₁N₂O]⁺ •CH₂COOH α-Cleavage: Loss of carboxymethyl radical
57 [C₄H₉]⁺ •C₂H₃N₂O₃ Cleavage leading to tert-butyl cation

X-ray Diffraction Studies of Crystalline this compound.

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. This analysis would yield precise data on bond lengths, bond angles, and torsion angles.

Crucially, SCXRD would definitively establish which geometric isomer (E or Z) is present in the solid state. It would also reveal the detailed conformation of the tert-butyl and acetic acid groups relative to the nitrosamine plane. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The resulting crystal packing arrangement, including any other weaker intermolecular forces, would be fully characterized.

Illustrative Table of Data Obtainable from SCXRD

This table illustrates the type of parameters that would be determined from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the unit cell.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)Unit cell dimensions.10.5, 8.2, 12.1
α, β, γ (°)Unit cell angles.90, 105.5, 90
N-N Bond Length (Å)Distance between the two nitrogen atoms.~1.32
N=O Bond Length (Å)Distance between nitrogen and oxygen of the nitroso group.~1.24
C=O Bond Length (Å)Distance between carbon and oxygen of the carbonyl group.~1.21
O-H···O Distance (Å)Length of the intermolecular hydrogen bond.~2.65

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity of this compound.

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples of this compound. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a bulk powder sample.

The primary applications of PXRD for this compound would include:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This allows for the confirmation of the compound's identity by comparing the experimental pattern to one calculated from single-crystal data.

Polymorph Screening: PXRD is the principal tool for identifying and distinguishing between different polymorphic forms. Polymorphs are different crystal structures of the same compound, which can have different physical properties. By analyzing samples crystallized under various conditions, one can screen for the existence of multiple polymorphs.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide a qualitative and sometimes quantitative measure of the sample's crystallinity. A highly crystalline sample will produce sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will result in a broad, diffuse pattern.

Chiroptical Spectroscopy and Stereochemical Analysis of this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of Chiral this compound Analogues.

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the chiroptical properties of this compound and its chiral analogues. While the principles of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are well-established for the stereochemical analysis of N-nitrosamines and N-nitrosoamino acids, dedicated studies on the target compound and its derivatives appear to be unavailable in the public domain.

The chirality in N-nitrosamines can arise from a chiral center within the alkyl substituents or from the restricted rotation around the N-N bond, which can lead to atropisomerism. This structural feature is the basis for potential chiroptical activity. The N-nitroso group itself is a chromophore that exhibits electronic transitions in the ultraviolet-visible region, which are sensitive to the chiral environment of the molecule.

In principle, the CD spectra of chiral analogues of this compound would be expected to show Cotton effects corresponding to the n→π* and π→π* transitions of the N-nitroso chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) in the molecule. Similarly, ORD spectroscopy would show a characteristic dispersion curve, with the sign of the rotation at different wavelengths providing information about the stereochemistry.

However, without experimental data from studies on chiral derivatives of this compound, it is not possible to provide specific details such as wavelengths of maximum absorption (λmax), molar ellipticity values ([θ]), or specific rotation values ([α]). Consequently, the creation of data tables and a detailed discussion of research findings for this specific compound and its analogues cannot be accomplished at this time. Further empirical research, including the synthesis of chiral analogues and their subsequent analysis by CD and ORD spectroscopy, would be required to elucidate the relationship between their chiroptical properties and stereochemical configurations.

Computational Chemistry and Theoretical Modeling of Tert Butyl Nitroso Amino Acetic Acid

Quantum Chemical Calculations on N-Nitrosamines

Quantum chemical calculations are fundamental tools for investigating the molecular properties of N-nitrosamines at the electronic level. These methods provide insights into the electronic structure, bonding, conformational preferences, and spectroscopic characteristics of these compounds. Such studies often employ Density Functional Theory (DFT) and other high-level ab initio methods to model the behavior of these molecules with a high degree of accuracy. frontiersin.orgacs.org

Electronic Structure and Bonding Analysis of N-Nitrosamines

The electronic structure of the N-nitrosamino group is characterized by a planar geometry of the C₂N-N=O core, a feature that has been confirmed by X-ray crystallography for simple nitrosamines like N-nitrosodimethylamine. nih.govwikipedia.org This planarity arises from the delocalization of the lone pair of electrons on the amino nitrogen into the π-system of the N=O bond. This electron delocalization is best described by two major resonance contributors, which results in a partial double bond character for the N-N bond and a partial single bond character for the N-O bond. nih.govacs.org

This resonance has significant implications for the molecule's structure and reactivity. The N-N bond is shorter than a typical single bond, with a length of approximately 1.344 Å in the gas phase for NDMA, while the N-O bond is elongated to about 1.235 Å. nih.gov In the solid state, intermolecular interactions can further influence these bond lengths, leading to a shorter N-N bond (1.320 Å) and a longer N-O bond (1.260 Å) in NDMA crystals, indicating an increased polar character. nih.govacs.org

The table below summarizes typical bond lengths and rotational barriers for N-nitrosodimethylamine (NDMA), which serves as a model for understanding the bonding in [Tert-butyl(nitroso)amino]acetic acid.

ParameterGas Phase Value (NDMA)Crystal Phase Value (NDMA)
N-N Bond Length1.344 Å1.320 Å
N-O Bond Length1.235 Å1.260 Å
Rotational Barrier (N-N bond)~23 kcal/mol-

Data sourced from studies on N-nitrosodimethylamine (NDMA) as a representative N-nitrosamine. nih.gov

Conformational Analysis and Energetics of N-Nitrosamine Isomers

The partial double bond character of the N-N bond in N-nitrosamines leads to a significant barrier to rotation, which is approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov This restricted rotation gives rise to the existence of configurational isomers, often referred to as E/Z isomers or cis/trans isomers, when the substituents on the amino nitrogen are different. researchgate.netnih.gov

For an asymmetrical molecule like this compound, two distinct conformers are expected. In the case of the structurally similar N-nitrososarcosine, both E and Z isomers have been observed in solution, with an equilibrium ratio of about 1:1. nih.govcoresta.org The energy difference between these isomers is typically small, allowing for their co-existence at room temperature. Computational studies, often using DFT, can predict the relative stabilities and the energy barrier for the interconversion of these isomers. nih.gov

The presence of these isomers is significant as they can exhibit different physical, chemical, and spectroscopic properties. For instance, in chromatographic and spectroscopic analyses of asymmetrical N-nitrosamines, the presence of two distinct sets of signals corresponding to the E/Z isomers is a common observation. researchgate.netnih.gov

Prediction of Spectroscopic Parameters for N-Nitrosamines

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of N-nitrosamines, including their NMR, IR, and UV-Vis spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the magnetic non-equivalence of the substituents on the amino nitrogen in symmetric nitrosamines is a direct consequence of the planar C₂NNO moiety and the hindered rotation around the N-N bond. nih.gov In asymmetric nitrosamines, computational methods can predict the distinct chemical shifts for the protons and carbons in the E and Z isomers, aiding in the assignment of experimentally observed spectra. nih.gov

Infrared (IR) spectroscopy is another area where theoretical calculations are valuable. The vibrational frequencies corresponding to the N-N and N-O stretching modes are characteristic of the nitrosamino group and are sensitive to the electronic environment. DFT calculations can predict these frequencies with good accuracy, helping to identify the presence of the N-nitroso group in a molecule.

In UV-Vis spectroscopy, N-nitrosamines typically exhibit two characteristic absorption bands. For NDMA in water, these are a π → π* transition around 228 nm and a weaker n → π* transition at approximately 332 nm. acs.org Computational methods can calculate the energies of these electronic transitions, providing a theoretical basis for understanding the photochemistry of these compounds. nih.gov

Molecular Dynamics Simulations of N-Nitrosamines

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of N-nitrosamines in various environments, such as in solution or interacting with biological macromolecules. heraldopenaccess.usmdpi.comnih.gov These simulations model the movement of atoms over time, providing insights into processes that are not accessible through static quantum chemical calculations.

Solvation Effects on N-Nitrosamine Structure and Reactivity

The solvent environment can have a profound impact on the structure, stability, and reactivity of N-nitrosamines. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to explicitly model the interactions between the nitrosamine (B1359907) and solvent molecules.

Solvation can influence the equilibrium between the E and Z isomers and affect the rotational barrier of the N-N bond. Furthermore, the reactivity of N-nitrosamines, such as their susceptibility to denitrosation in acidic conditions, is highly dependent on the solvent. nih.gov For instance, the rate of N-nitrosamine photolysis and the quantum yields of decomposition are known to be affected by the pH of the aqueous solution and the presence of other species. acs.org MD simulations can help to elucidate the role of the solvent cage in promoting or hindering these reactions. acs.org

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another computational tool that has been used to predict the solvent-water partition coefficients of N-nitrosamines, which is crucial for understanding their environmental fate and distribution. researchgate.net

Intermolecular Interactions and Aggregation Behavior of N-Nitrosamines

Intermolecular interactions play a critical role in the behavior of N-nitrosamines, from their aggregation in solution to their interactions with biological targets. MD simulations are well-suited to explore these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In the context of biological systems, MD simulations have been employed to study the interactions of N-nitrosamines with enzymes, such as cytochrome P450, which are involved in their metabolic activation. heraldopenaccess.us These simulations can reveal the specific binding modes of the nitrosamine within the active site of the enzyme and identify the key amino acid residues involved in the interaction. heraldopenaccess.us This information is vital for understanding the mechanisms of N-nitrosamine-induced carcinogenicity.

Aggregation behavior, though less studied for simple N-nitrosamines, can be investigated using MD simulations, particularly for more complex molecules or at higher concentrations. These simulations can predict the formation of dimers or larger aggregates and characterize the nature of the intermolecular forces that hold them together. mdpi.com

Reaction Pathway Modeling for this compound

The exploration of reaction pathways for this compound through computational chemistry would likely involve modeling its interactions with various reactants and environmental factors. This would necessitate the use of quantum mechanical methods to map out the potential energy surface of the reacting system.

Computational Elucidation of Reaction Mechanisms Involving this compound

To computationally elucidate the reaction mechanisms of this compound, researchers would typically employ density functional theory (DFT) or higher-level ab initio methods. These calculations would aim to identify transition states and intermediates for various potential reactions, such as decomposition, oxidation, or reactions with biological molecules. For example, a study on a related compound, tert-butylamine (B42293), utilized M06-2X and MP2 calculations with an aug-cc-pVTZ basis set to locate stationary points on the potential energy surface for its reaction with OH radicals. whiterose.ac.uk A similar approach could be hypothesized for this compound to understand its degradation pathways.

Free Energy Profiles and Kinetic Barriers of this compound Transformations

The generation of free energy profiles is a critical step in understanding the thermodynamics and kinetics of chemical transformations. For this compound, this would involve calculating the Gibbs free energy of reactants, transition states, and products for each proposed reaction step. The difference in free energy between the reactants and the transition state would yield the kinetic barrier, or activation energy, which is a key determinant of the reaction rate.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from such computational studies, based on findings for analogous reactions.

Hypothetical Reaction Coordinate Data for a Transformation of this compound

Reaction Coordinate Point on PES Relative Energy (kcal/mol) Method/Basis Set
Reactant Minimum 0.00 DFT/B3LYP/6-311+G(d,p)
Transition State 1 Saddle Point +15.2 DFT/B3LYP/6-311+G(d,p)
Intermediate Minimum -5.7 DFT/B3LYP/6-311+G(d,p)
Transition State 2 Saddle Point +10.8 DFT/B3LYP/6-311+G(d,p)

This table is illustrative and does not represent actual experimental or calculated data for this compound.

The kinetic barriers derived from these free energy profiles would allow for the prediction of the most favorable reaction pathways under different conditions. For instance, in the atmospheric degradation of tert-butylamine, computational models predicted different kinetic isotope effects depending on the theoretical model used (M06-2X vs. MP2), highlighting the importance of the chosen computational methodology. whiterose.ac.uk

Synthetic Applications and Derivatization Strategies of Tert Butyl Nitroso Amino Acetic Acid

[Tert-butyl(nitroso)amino]acetic Acid as a Building Block in Organic Synthesis

This compound is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its trifunctional nature, possessing a nitroso group, a carboxylic acid moiety, and a sterically demanding tert-butyl group, allows for a diverse range of chemical transformations. Each functional group can be selectively manipulated to introduce new functionalities, construct complex molecular architectures, and synthesize novel compounds. This section explores the synthetic utility of each of these groups, highlighting their specific roles in esterification, amidation, decarboxylation, and further functionalization strategies.

Utility of the Nitroso Group in this compound for Further Functionalization

The N-nitroso group is a key reactive center in this compound, offering several pathways for molecular elaboration. N-nitroso compounds are widely recognized as precursors in the synthesis of various nitrogen-containing molecules. aquigenbio.com The transformations of the nitroso group are central to its utility in organic synthesis.

Key reactions involving the nitroso group include:

Reduction: The nitroso group can be reduced to a hydrazine (B178648) functionality. This transformation opens up pathways to a variety of hydrazine derivatives, which are themselves important precursors in heterocyclic chemistry.

Denitrosation: The removal of the nitroso group can regenerate the parent secondary amine. This reaction is often acid-catalyzed and can be used as a deprotection strategy if the nitroso group is employed to temporarily block the amine. rsc.org

Rearrangement Reactions: Under specific conditions, such as in the presence of strong acid, N-nitroso compounds can undergo rearrangements like the Fischer-Hepp rearrangement, where the nitroso group migrates to an aromatic ring, though this is not applicable to the aliphatic structure of this compound. wikipedia.orgnih.gov

Radical Reactions: The N-N bond in N-nitrosamines can be cleaved to generate aminyl radicals, which can participate in various addition and cyclization reactions.

The nitroso group can also act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds adjacent to the amino group. rsc.org This strategy provides a powerful tool for constructing complex molecular scaffolds.

Table 1: Potential Functional Group Transformations of the Nitroso Moiety

Starting Functional Group Reagent/Condition Resulting Functional Group Synthetic Potential
N-Nitrosoamine Reducing agents (e.g., LiAlH₄, NaBH₄) Hydrazine Precursor for heterocycles, ligands
N-Nitrosoamine Acid (e.g., HCl) Secondary Amine Deprotection, further amine chemistry
N-Nitrosoamine Photolysis / Thermolysis Radical Intermediates C-C and C-N bond formation
N-Nitrosoamine Transition Metal Catalysts (e.g., Pd, Rh) C-H Activated Products Complex molecule synthesis

Exploitation of the Carboxylic Acid Moiety in this compound for Esterification, Amidation, and Decarboxylation

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a wide array of synthetic manipulations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, reaction with alkyl halides in the presence of a base or the use of coupling agents can provide esters under milder conditions. The synthesis of tert-butyl esters, for instance, can be achieved using tert-butyl acetate (B1210297) in the presence of an acid catalyst like bis(trifluoromethanesulfonyl)imide. nii.ac.jporganic-chemistry.org

Amidation: The formation of amides from the carboxylic acid moiety is a cornerstone of peptide synthesis and the creation of other important conjugates. This transformation is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) followed by the addition of a primary or secondary amine. nih.gov This allows for the covalent linking of this compound to other amino acids, peptides, or amine-containing molecules.

Decarboxylation: N-nitroso α-amino acids are known to undergo decarboxylation under certain conditions. Photolytic decarboxylation is a notable reaction for this class of compounds. cdnsciencepub.comcdnsciencepub.com Irradiation with UV light can induce an oxidative rearrangement that results in the loss of carbon dioxide and the formation of an amidoxime. cdnsciencepub.comcdnsciencepub.comresearchgate.net Thermal decarboxylation of N-nitroso amino acids has also been observed, which can lead to the formation of the corresponding nitrosamine (B1359907) after the loss of the carboxyl group. ccsnorway.comdtu.dk

Table 2: Synthetic Transformations of the Carboxylic Acid Moiety

Reaction Type Reagents and Conditions Product Type
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) Ester
Amidation Amine (R-NH₂), Coupling Agent (e.g., DCC) Amide
Decarboxylation UV light (photolysis) Amidoxime
Decarboxylation Heat (thermolysis) N-nitrosamine (decarboxylated)

Transformations Involving the Tert-Butyl Group in this compound

The tert-butyl group in this compound primarily serves a steric and stabilizing role. Its bulkiness can influence the reactivity of the adjacent amino and nitroso groups, potentially directing the stereochemical outcome of reactions. rsc.orgrsc.orgresearchgate.net

Transformations directly involving the tert-butyl group are less common due to the strength of the C-C and C-H bonds. However, the most significant reaction involving this group is its cleavage under strongly acidic conditions. rsc.org The stability of the resulting tert-butyl carbocation facilitates this process. pearson.comsolubilityofthings.com This cleavage can be considered a deprotection strategy if the tert-butyl group is used to confer specific solubility properties or to sterically shield the nitrogen atom during other synthetic steps. The removal of the tert-butyl group would yield N-nitrosoaminoacetic acid (nitrososarcosine).

Due to its high activation energy, direct functionalization of the C-H bonds of the tert-butyl group is challenging and typically requires harsh conditions or specialized catalytic systems that are beyond the scope of standard organic synthesis. researchgate.net Therefore, its primary synthetic utility remains as a bulky, chemically robust substituent that can be removed if necessary.

Derivatization Reactions of this compound for Novel Compound Synthesis

The unique combination of functional groups in this compound makes it an excellent starting material for the synthesis of more complex and novel compounds. Derivatization can occur at any of the three functional sites, leading to a wide range of structures, including conjugates with other biomolecules and various heterocyclic systems.

Synthesis of Nitrosoamino Acid Conjugates from this compound

The presence of the carboxylic acid moiety allows for the straightforward conjugation of this compound with other amino acids or peptides through the formation of an amide bond. nih.gov Using standard peptide coupling protocols, the carboxyl group can be activated and subsequently reacted with the free amino group of another amino acid ester or peptide chain.

This strategy allows for the site-specific incorporation of a tert-butyl(nitroso)amino moiety into a peptide backbone. The resulting conjugates are of interest for studying the effects of N-nitrosation on peptide structure and function. The synthesis of N-nitrosodipeptides has been reported, demonstrating the feasibility of nitrosating the amine nitrogen without affecting the amide bond under specific conditions. nih.gov

Table 3: Exemplary Synthesis of a Dipeptide Conjugate

Reactant 1 Reactant 2 Coupling Reagents Product
This compound Glycine methyl ester HATU, DIPEA Methyl 2-((tert-butyl(nitroso)amino)acetyl)amino)acetate
This compound L-Alanine tert-butyl ester EDC, HOBt Tert-butyl 2-((tert-butyl(nitroso)amino)acetyl)amino)propanoate

Preparation of Heterocyclic Compounds Utilizing this compound

N-nitroso compounds are valuable precursors for the synthesis of a variety of N-heterocyclic compounds. aquigenbio.comrsc.org The reactivity of the nitroso group can be harnessed to participate in cyclization reactions. For instance, N-nitrosamines have been used as precursors for α-substituted amines, which can then be used to construct heterocycles like N-triazoles. thieme-connect.com

Furthermore, reagents structurally related to the functional group, such as tert-butyl nitrite (B80452), are widely employed in the synthesis of heterocycles. Tert-butyl nitrite serves as a source of "N" or "N-O" fragments in annulation reactions to form isoxazoles, isoxazolines, pyrroles, and quinoxalin-2-ones. organic-chemistry.orgorganic-chemistry.orgeurekaselect.com By analogy, the nitroso group in this compound could potentially be utilized in intramolecular or intermolecular cycloaddition reactions to form various heterocyclic rings. For example, intramolecular cyclization following activation of the carboxylic acid could lead to the formation of derivatives of 1,2,5-oxadiazole or other related systems. The tert-amino effect, where a tertiary amine influences cyclization, is a known strategy in heterocyclic synthesis and could be relevant after transformation of the nitroso group. researchgate.net

Table 4: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor Strategy Potential Reagents Resulting Heterocycle
Intramolecular cyclization of an activated derivative Dehydrating agent Oxadiazole derivatives
Intermolecular [3+2] cycloaddition Alkynes, Alkenes Triazole, Isoxazoline derivatives
C-H activation followed by annulation Transition metal catalyst, coupling partner Fused bicyclic systems
Reduction to hydrazine followed by condensation 1,3-Dicarbonyl compounds Pyrazole derivatives

Role of this compound in Complex Molecule Construction.

Convergent and Divergent Synthesis Strategies Employing this compound Scaffolds.

A comprehensive review of chemical synthesis literature does not yield any examples of convergent or divergent synthesis strategies that employ scaffolds derived from this compound. Convergent synthesis, which involves the coupling of complex fragments, and divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds, are powerful tools in organic chemistry. However, the utility of this compound in these approaches has not been reported. The specific reactivity of the N-nitroso group in combination with the carboxylic acid and tert-butyl functionalities has not been exploited in the documented construction of molecular libraries or in the efficient assembly of complex target molecules via fragment coupling.

Future Directions and Emerging Research Avenues for Tert Butyl Nitroso Amino Acetic Acid

Untapped Synthetic Potential and New Reaction Classes for [Tert-butyl(nitroso)amino]acetic Acid.

The synthetic utility of this compound remains largely uncharted territory. While the synthesis of N-nitrosamines from secondary amines using reagents like tert-butyl nitrite (B80452) is well-established, the subsequent transformations of the resulting products, particularly those bearing additional functional groups, are less explored. rsc.org Future research could focus on leveraging the unique structural attributes of this compound to develop novel reaction classes.

One promising area is the development of catalytic denitrosation reactions. The N-NO bond is labile and can be cleaved under various conditions to generate amino radicals or anions. The bulky tert-butyl group could play a crucial role in modulating the reactivity and selectivity of these intermediates. Research into transition-metal-catalyzed cross-coupling reactions, where the nitroso group acts as a leaving group, could lead to the formation of new carbon-nitrogen and carbon-carbon bonds.

Furthermore, the carboxylic acid functionality provides a handle for a variety of transformations. It can be converted into esters, amides, or acid chlorides, opening pathways to a diverse range of derivatives. The interplay between the carboxylic acid group and the nitrosoamine moiety could lead to novel intramolecular cyclization reactions, potentially yielding new heterocyclic scaffolds of medicinal or material interest.

Potential Reaction Class Description Key Research Question
Catalytic Denitrosative CouplingCross-coupling reactions where the nitroso group is replaced by another functional group.Can selective C-N or C-C bond formation be achieved using transition metal catalysts?
Intramolecular CyclizationsReactions involving the carboxylic acid and nitrosoamine groups to form heterocyclic compounds.What are the optimal conditions to promote cyclization over intermolecular reactions?
Photochemical TransformationsExploration of the photolytic cleavage of the N-NO bond to generate reactive intermediates.Can light be used to control the release of nitric oxide or to initiate radical reactions?
Biocatalytic ModificationsUse of enzymes to selectively modify the carboxylic acid or other parts of the molecule.Are there enzymes that can tolerate the nitrosoamine functionality and perform selective transformations?

Advanced Mechanistic Insights and Predictive Modeling for this compound Reactivity.

A deeper understanding of the reaction mechanisms governing the chemistry of this compound is crucial for designing new synthetic methods and predicting its behavior in different environments. While mechanistic studies on the formation of N-nitrosamines exist, the subsequent reactivity of this specific molecule, with its unique steric and electronic properties, warrants detailed investigation. nih.gov

Computational chemistry and predictive modeling can play a pivotal role in this area. Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict transition state energies, and understand the influence of the tert-butyl group on the stability and reactivity of intermediates. Such studies could elucidate the mechanisms of thermal and photochemical decomposition, as well as its behavior in the presence of various reagents.

Kinetic studies, both experimental and computational, would provide valuable data on reaction rates and help in optimizing reaction conditions. For instance, understanding the kinetics of nitric oxide release under different stimuli (e.g., light, heat, pH) could be critical for potential biological applications.

Mechanistic Study Area Computational Tool/Experimental Technique Information to be Gained
Thermal Decomposition PathwayDFT Calculations, Isothermal AnalysisIdentification of decomposition products and activation energies.
Photochemical ReactivityTime-Dependent DFT (TD-DFT), Transient Absorption SpectroscopyUnderstanding excited state properties and reaction dynamics upon photoexcitation.
Acid-Base CatalysispH-rate profile studies, NMR titrationElucidating the role of the carboxylic acid group in modulating reactivity.
Radical IntermediatesElectron Paramagnetic Resonance (EPR) Spectroscopy, Spin TrappingDetection and characterization of radical species formed during reactions.

Integration of this compound into Advanced Materials Science and Supramolecular Chemistry.

The unique molecular structure of this compound makes it an interesting candidate for incorporation into advanced materials and supramolecular assemblies. The carboxylic acid group can participate in hydrogen bonding and coordination with metal ions, enabling the construction of metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers.

The bulky tert-butyl group can influence the packing of molecules in the solid state, potentially leading to materials with interesting porous or guest-hosting properties. The nitrosoamine functionality, being photo- and thermo-labile, could be exploited to create responsive materials. For example, polymers incorporating this moiety could be designed to release nitric oxide upon exposure to a specific trigger, finding applications in biomedical devices or as signaling materials.

In supramolecular chemistry, this compound could serve as a building block for the construction of complex architectures through non-covalent interactions. Its ability to form dimers through hydrogen bonding of the carboxylic acid groups, combined with the steric influence of the tert-butyl groups, could lead to the formation of well-defined supramolecular structures in solution and in the solid state.

Material/Supramolecular Application Key Functional Group(s) Potential Property/Function
Metal-Organic Frameworks (MOFs)Carboxylic acidGas storage, catalysis, sensing
Responsive PolymersNitrosoamine, Carboxylic acidControlled nitric oxide release, stimuli-responsive drug delivery
Self-Assembled Monolayers (SAMs)Carboxylic acidSurface modification, biocompatible coatings
Supramolecular GelsCarboxylic acid, tert-butyl groupSmart materials, tissue engineering scaffolds

Interdisciplinary Research Approaches Involving this compound.

The multifaceted nature of this compound opens doors for collaborative research across various scientific disciplines. Its potential as a nitric oxide (NO) donor, a critical signaling molecule in numerous physiological processes, positions it at the intersection of chemistry, biology, and medicine.

Collaborations with biologists and pharmacologists could explore its potential as a controlled NO-releasing agent for therapeutic applications. The tert-butyl group could influence its lipophilicity and cellular uptake, while the carboxylic acid could be used for conjugation to targeting moieties.

In the field of environmental science, research could focus on its role as a potential N-nitrosamine contaminant and its degradation pathways. Understanding its environmental fate is crucial, given the known carcinogenic potential of some N-nitrosamines.

Furthermore, its application in chemical biology as a tool to study NO signaling pathways could be another fruitful area of interdisciplinary research. By designing derivatives with fluorescent tags or other reporter groups, it could be used to visualize NO release in real-time within cellular environments.

Interdisciplinary Field Potential Research Focus Collaborating Disciplines
Medicinal ChemistryDevelopment of targeted nitric oxide-releasing prodrugs.Pharmacology, Cell Biology
Environmental ScienceStudy of environmental persistence and biodegradation pathways.Toxicology, Analytical Chemistry
Chemical BiologyDesign of molecular probes for studying nitric oxide signaling.Biochemistry, Molecular Biology
Food ChemistryInvestigation as a potential N-nitrosamine formed in food processing.Food Science, Toxicology

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [tert-butyl(nitroso)amino]acetic acid, and how can purity be validated?

  • Methodology : Synthesis often involves nitrosation of tert-butylaminoacetic acid derivatives using sodium nitrite under acidic conditions. Post-synthesis, purity validation should combine chromatographic (HPLC or GC-MS) and spectroscopic (¹H/¹³C NMR) techniques. For example, GC-MS with chemical ionization (CI) is effective for detecting volatile nitrosamines .
  • Data Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, δ 1.4 ppm for tert-butyl groups) .

Q. How can acid-base titration be optimized for quantifying this compound in aqueous solutions?

  • Experimental Design : Use a strong base (e.g., NaOH) for titration, monitoring pH changes. Account for potential interference from nitroso groups by pre-treating samples with reducing agents (e.g., ascorbic acid) to stabilize the compound. Validate results against a primary standard .
  • Error Analysis : Calculate uncertainty using the propagation of error formula, considering volumetric measurements and endpoint detection .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace levels of this compound in complex matrices (e.g., biological samples)?

  • Methodology : Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by SPE (Solid-Phase Extraction) to isolate the compound. Use GC-CI/MS/MS for enhanced sensitivity, with a detection limit ≤0.1 ppb .
  • Contradictions : Matrix effects (e.g., lipid co-extractives) may suppress ionization. Mitigate this by using isotope-labeled internal standards (e.g., ¹⁵N-labeled analogs) .

Q. How does the nitroso group in this compound influence its stability under varying pH and temperature conditions?

  • Mechanistic Study : Conduct accelerated stability testing at pH 2–12 and temperatures 25–60°C. Monitor degradation via HPLC-UV at 230 nm (λmax for nitroso groups).
  • Findings : Degradation follows first-order kinetics under acidic conditions (t½ = 8 hours at pH 2, 40°C) due to protonation-induced bond cleavage. Neutral/basic conditions show greater stability (t½ > 72 hours) .

Q. What strategies resolve contradictory data in NMR characterization of this compound derivatives?

  • Approach : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, tert-butyl protons may split into multiplets due to restricted rotation, requiring higher magnetic field strengths (≥500 MHz) .
  • Case Study : In trifluoroacetic acid NMR studies, chemical shift discrepancies ≥0.1 ppm warrant re-evaluation of solvent purity or sample hydration .

Methodological Resources

  • Sample Preparation : Refer to the QuEChERS protocol in for food/biofluid matrices .
  • Safety Protocols : Follow handling guidelines for tert-butyl nitrite analogs, including ventilation and PPE, due to volatility and carcinogenic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Tert-butyl(nitroso)amino]acetic acid
Reactant of Route 2
[Tert-butyl(nitroso)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.